molecular formula C14H11ClN2OS2 B2697721 5-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide CAS No. 896676-30-5

5-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2697721
CAS No.: 896676-30-5
M. Wt: 322.83
InChI Key: KRAOIIGCNNCJQT-UHFFFAOYSA-N
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Description

5-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a synthetic small molecule featuring a benzothiazole core linked to a chlorothiophene ring via a carboxamide bridge. This structure places it within a class of heterocyclic compounds recognized for diverse biological activities, particularly in oncology and virology research . Benzothiazole derivatives have demonstrated potent and selective antitumor properties against a wide panel of cancer cell lines, including mammary, ovarian, colon, and lung cancer models . The antitumor potential of related compounds has been linked to multiple mechanisms, such as the induction of apoptosis and the inhibition of tumor-associated enzymes like carbonic anhydrase . Furthermore, the structural motif of a chlorothiophene carboxamide linked to a nitrogen-containing heterocycle is found in patented compounds investigated as anti-cancer agents . In antiviral research, the hybrid pharmacophore of a benzothiazole and a thiophene ring has been identified as a key scaffold against viruses . Structural analogues of this compound have shown significant inhibitory activity in assays against viruses such as coxsackievirus B4 (CBV4) and hepatitis C (HCVcc) . Research on similar compounds has established that the specific positioning of halogen substituents on both the thiophene and benzothiazole rings is critical for optimizing antiviral potency . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2OS2/c1-7-3-4-8(2)12-11(7)16-14(20-12)17-13(18)9-5-6-10(15)19-9/h3-6H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAOIIGCNNCJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 4,7-dimethyl-2-aminobenzenethiol with a suitable chlorinating agent.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

    Coupling Reaction: The final step involves coupling the benzothiazole and thiophene rings through an amide bond formation. This can be achieved by reacting the benzothiazole derivative with thiophene-2-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic substitution reactions can be facilitated by using reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

5-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, or antiviral agent.

    Medicine: Explored for its potential as an anti-inflammatory, analgesic, or anticancer agent.

    Industry: Used in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide depends on its specific application. For example:

    Antimicrobial Activity: It may inhibit the growth of bacteria by interfering with cell wall synthesis or protein synthesis.

    Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or enzymes like COX-2.

    Anticancer Activity: It may induce apoptosis in cancer cells by activating caspases or inhibiting survival pathways like PI3K/Akt.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Rivaroxaban (BAY-59-7939)

  • Structure: Rivaroxaban is a 5-chloro-thiophene-2-carboxamide derivative with an oxazolidinone and morpholin-3-one substituent. Its IUPAC name is 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide .
  • Activity : A direct Factor Xa (FXa) inhibitor with high selectivity, used clinically for anticoagulation .
  • Key Differences: Unlike the target compound, Rivaroxaban’s oxazolidinone and morpholine groups confer specificity for FXa binding, while the benzothiazole in the target compound may alter pharmacokinetics (e.g., lipophilicity, membrane permeability) .

Chalcone Derivatives with 5-Chloro Thiophene Carboxamide ()

  • Examples :
    • 4b : 5-Chloro-N-(4-(3-(4-hydroxyphenyl)acryloyl)phenyl)thiophene-2-carboxamide
    • 4c : 5-Chloro-N-(4-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)thiophene-2-carboxamide
  • Structure-Activity Relationship (SAR) :
    • Substituents on the phenyl acryloyl group (e.g., hydroxyl, methoxy, bromo) influence yield (43–75%) and melting points (145–212°C). Electron-withdrawing groups (e.g., Br, F) increase thermal stability .
    • Comparison : The target compound’s benzothiazole moiety replaces the acryloyl-phenyl group, likely enhancing rigidity and π-π stacking interactions, which could improve receptor binding or crystallinity .

Nitazoxanide Derivatives ()

  • Example : N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
  • Activity : Inhibits pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic pathogens. The thiazole ring and amide linkage are critical for activity .

Physical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Substituents
Target Compound* C₁₄H₁₂ClN₃OS₂ 337.84 N/A 4,7-Dimethyl-benzothiazole
Rivaroxaban C₁₉H₁₈ClN₃O₅S 435.88 229–230 Oxazolidinone, morpholin-3-one
4b (Chalcone) C₂₀H₁₄ClNO₃S 384.8 210–212 4-Hydroxyphenyl acryloyl
N-(5-Chloro-thiazol-2-yl)-2,4-difluorobenzamide C₁₀H₅ClF₂N₂OS 290.68 N/A Thiazole, difluorophenyl

*Hypothetical data inferred from analogs.

Biological Activity

5-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound integrates a benzothiazole moiety with a thiophene ring and a carboxamide group, positioning it as a candidate for various therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C14H12ClN2OS
  • Molecular Weight : 284.77 g/mol
  • CAS Number : 896676-30-5

The compound's structure is characterized by the presence of both thiazole and thiophene rings, which contribute to its diverse biological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, benzothiazole derivatives have shown effectiveness against various bacterial strains by disrupting cell wall synthesis and inhibiting protein synthesis pathways.

Anticancer Activity

A notable area of investigation is the compound's potential anticancer properties. Studies have demonstrated that related benzothiazole derivatives can inhibit the proliferation of cancer cells in vitro. For example, compounds have been tested against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines using the MTT assay to assess cell viability . The results indicated that certain derivatives significantly reduced cell proliferation and induced apoptosis through modulation of critical signaling pathways such as AKT and ERK .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Antimicrobial Mechanism :
    • Inhibition of DprE1 enzyme in Mycobacterium tuberculosis, affecting cell wall biosynthesis.
    • Disruption of protein synthesis pathways leading to bacterial death.
  • Anticancer Mechanism :
    • Induction of apoptosis in cancer cells by activating caspases.
    • Inhibition of pro-inflammatory cytokines (IL-6 and TNF-α), which are often elevated in tumor microenvironments .

Research Findings

StudyFindings
Kamal et al. (2010)Identified benzothiazole derivatives with significant anticancer activity against various cell lines.
Lee et al. (2011)Demonstrated anti-inflammatory properties through cytokine modulation.
El-Helby et al. (2019)Explored neuroprotective effects alongside anticancer activities in modified benzothiazoles.

Case Study 1: Anticancer Activity Assessment

In a study evaluating the effects of benzothiazole derivatives on A431 and A549 cells, compound B7 (a derivative) was found to significantly inhibit cell growth at concentrations as low as 1 μM. Flow cytometry analyses revealed that B7 induced apoptosis and arrested the cell cycle at the G0/G1 phase, suggesting its potential as a dual-action therapeutic agent against inflammation and cancer .

Case Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial efficacy of similar compounds against Mycobacterium tuberculosis. The results indicated that these compounds effectively inhibited bacterial growth by targeting DprE1 enzyme activity, showcasing their potential use in treating tuberculosis infections.

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